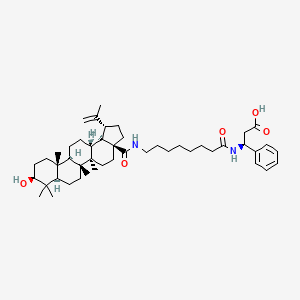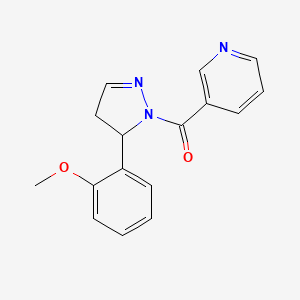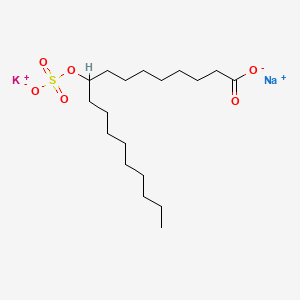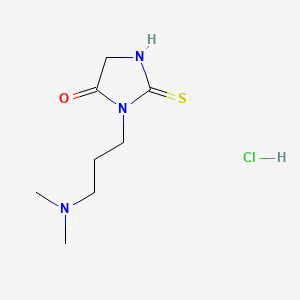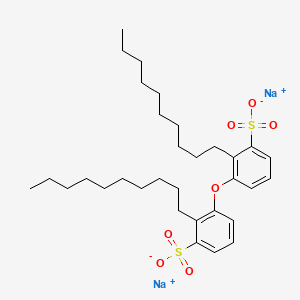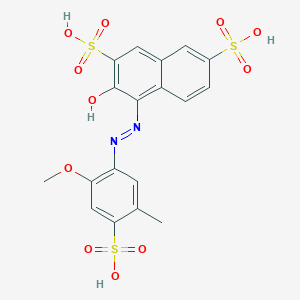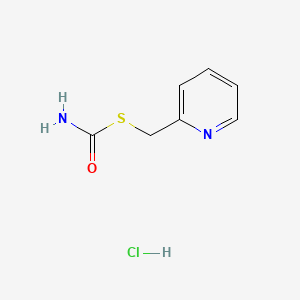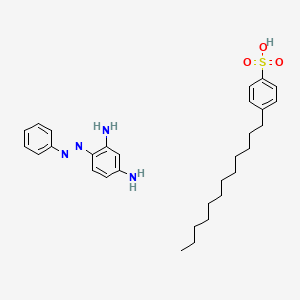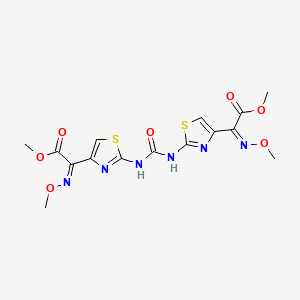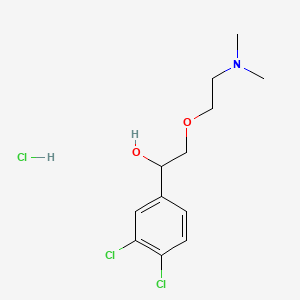
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with a complex structure that includes dichlorobenzene, dimethylamino, and ethoxy groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2-(dimethylamino)ethanol under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the ethoxy group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is essential to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichloro-2-(dimethylamino)acetanilide hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 3-Chloro-alpha-[(dimethylamino)methyl]-2-ethoxy-benzenemethanol hydrochloride
Uniqueness
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzene moiety, combined with the dimethylamino and ethoxy groups, makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
131961-40-5 |
|---|---|
Molekularformel |
C12H18Cl3NO2 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-15(2)5-6-17-8-12(16)9-3-4-10(13)11(14)7-9;/h3-4,7,12,16H,5-6,8H2,1-2H3;1H |
InChI-Schlüssel |
BXSCBBJJHWKYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


